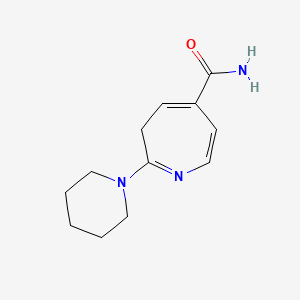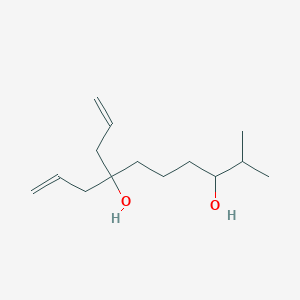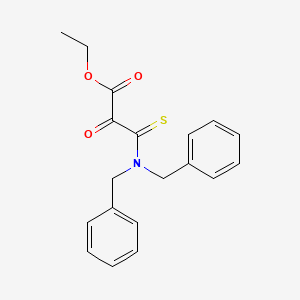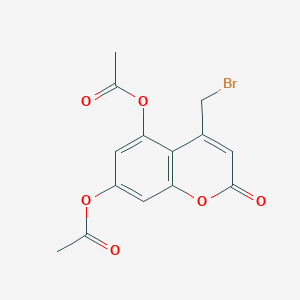![molecular formula C14H20O3S2 B14391186 benzoic acid;[(2R,4S)-2-propyl-1,3-dithiolan-4-yl]methanol CAS No. 88101-66-0](/img/structure/B14391186.png)
benzoic acid;[(2R,4S)-2-propyl-1,3-dithiolan-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;[(2R,4S)-2-propyl-1,3-dithiolan-4-yl]methanol is an organic compound that combines the structural features of benzoic acid and a dithiolan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;[(2R,4S)-2-propyl-1,3-dithiolan-4-yl]methanol typically involves the following steps:
Formation of the Dithiolan Ring: The dithiolan ring can be synthesized through the reaction of a suitable diol with a sulfur source under acidic conditions.
Attachment of the Propyl Group: The propyl group is introduced via an alkylation reaction using a propyl halide and a base.
Coupling with Benzoic Acid: The final step involves coupling the dithiolan derivative with benzoic acid through an esterification or amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in benzoic acid, converting it to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid;[(2R,4S)-2-propyl-1,3-dithiolan-4-yl]methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid;[(2R,4S)-2-propyl-1,3-dithiolan-4-yl]methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, inflammation, and cell signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
Benzyl Alcohol: An aromatic alcohol used as a solvent and preservative.
Dithiolan Derivatives: Compounds containing a dithiolan ring, known for their sulfur-containing functional groups.
Uniqueness
Benzoic acid;[(2R,4S)-2-propyl-1,3-dithiolan-4-yl]methanol is unique due to its combination of a benzoic acid moiety with a dithiolan ring and a propyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
88101-66-0 |
|---|---|
Formule moléculaire |
C14H20O3S2 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
benzoic acid;[(2R,4S)-2-propyl-1,3-dithiolan-4-yl]methanol |
InChI |
InChI=1S/C7H6O2.C7H14OS2/c8-7(9)6-4-2-1-3-5-6;1-2-3-7-9-5-6(4-8)10-7/h1-5H,(H,8,9);6-8H,2-5H2,1H3/t;6-,7+/m.0/s1 |
Clé InChI |
RKTFVNYYWSCKSG-HLISZSCWSA-N |
SMILES isomérique |
CCC[C@@H]1SC[C@@H](S1)CO.C1=CC=C(C=C1)C(=O)O |
SMILES canonique |
CCCC1SCC(S1)CO.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[4-Chloro-2-(trifluoromethyl)phenyl]-N-heptyl-N-(2-phenylethyl)urea](/img/structure/B14391104.png)
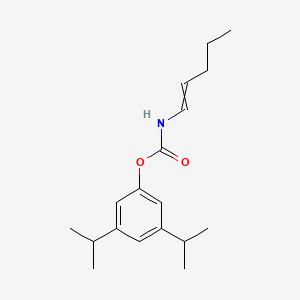

![[(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)]](/img/structure/B14391113.png)
![Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14391116.png)
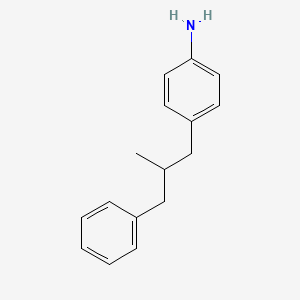
![Isothiocyanato(dimethyl)[(propan-2-yl)oxy]silane](/img/structure/B14391122.png)
